Labuxtinib

Description

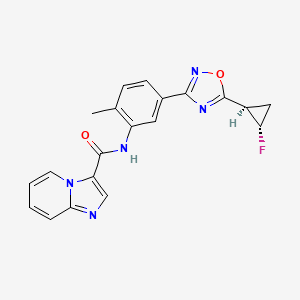

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H16FN5O2 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide |

InChI |

InChI=1S/C20H16FN5O2/c1-11-5-6-12(18-24-20(28-25-18)13-9-14(13)21)8-15(11)23-19(27)16-10-22-17-4-2-3-7-26(16)17/h2-8,10,13-14H,9H2,1H3,(H,23,27)/t13-,14-/m0/s1 |

InChI Key |

RHNJOZCVGSBEAG-KBPBESRZSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)[C@H]3C[C@@H]3F)NC(=O)C4=CN=C5N4C=CC=C5 |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3F)NC(=O)C4=CN=C5N4C=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Labuxtinib: A Technical Guide to a Novel c-Kit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labuxtinib, also known as THB335, is a potent and selective, orally bioavailable small molecule inhibitor of the c-Kit receptor tyrosine kinase. Developed by Third Harmonic Bio, this compound is currently under investigation for the treatment of mast cell-driven inflammatory diseases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical data for this compound. Detailed experimental protocols for key assays and visualizations of the c-Kit signaling pathway and a representative drug development workflow are also presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₁₆FN₅O₂. Its structure is characterized by an imidazo[1,2-a]pyridine core linked to a substituted phenyl ring bearing an oxadiazole and a fluorocyclopropyl moiety.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(5-(5-((1R,2S)-2-fluorocyclopropyl)-1,2,4-oxadiazol-3-yl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide | PubChem |

| Molecular Formula | C₂₀H₁₆FN₅O₂ | PubChem[1] |

| Molecular Weight | 377.38 g/mol | PubChem[1] |

| CAS Number | 1426449-01-5 | PubChem[1] |

| Appearance | Solid (predicted) | N/A |

| LogP | 3.8 | PubChem (computed)[1] |

| Hydrogen Bond Donors | 1 | PubChem (computed)[1] |

| Hydrogen Bond Acceptors | 6 | PubChem (computed)[1] |

| Rotatable Bonds | 4 | PubChem (computed)[1] |

Mechanism of Action and Signaling Pathway

This compound is a tyrosine kinase inhibitor (TKI) that selectively targets the c-Kit receptor, also known as CD117 or stem cell factor receptor.[2] c-Kit is a member of the type III receptor tyrosine kinase family and plays a crucial role in the survival, proliferation, differentiation, and activation of various cell types, most notably mast cells.

Upon binding of its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that are critical for cellular function. The primary signaling pathways activated by c-Kit include:

-

PI3K-AKT Pathway: This pathway is crucial for cell survival and proliferation.

-

RAS-MAPK Pathway: This pathway is involved in cell growth, differentiation, and survival.

-

JAK-STAT Pathway: This pathway plays a role in cytokine signaling and immune responses.

By binding to the ATP-binding pocket of the c-Kit kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of these downstream signaling cascades. This leads to a reduction in mast cell survival and activation, which is the therapeutic rationale for its use in mast cell-driven inflammatory diseases.

Preclinical and Clinical Data

While a comprehensive preclinical data package for this compound is not publicly available, it is known to be a potent and highly selective oral small molecule KIT inhibitor.[3] The development of this compound (THB335) followed a first-generation compound, THB001, which was discontinued due to observations of hepatotoxicity.[3] THB335 was designed with structural modifications to mitigate this risk.[3]

In Vitro Activity

Specific IC₅₀ values for this compound against wild-type and a panel of mutant c-Kit have not been publicly disclosed by Third Harmonic Bio. However, it is described as having nanomolar potency against KIT.

Clinical Pharmacokinetics and Pharmacodynamics

Data from a Phase 1 single and multiple ascending dose (SAD/MAD) clinical trial in healthy volunteers has provided initial insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound (THB335).

Table 2: Summary of Phase 1 Clinical Data for this compound (THB335)

| Parameter | Finding | Source |

| Half-life | Approximately 40 hours, supporting once-daily dosing. | Third Harmonic Bio |

| Dosing | Evaluated in SAD cohorts up to 205 mg and MAD cohorts up to 205 mg once daily. | Third Harmonic Bio |

| Pharmacodynamics | Dose-dependent reduction in serum tryptase, a biomarker of mast cell activation. An 85% mean reduction from baseline was observed with a 100 mg once-daily dose. | Third Harmonic Bio[4] |

| Safety | Generally safe and well-tolerated. Dose-dependent adverse events consistent with KIT biology, such as hair color change and reductions in hemoglobin and neutrophil counts, were observed and resolved after discontinuation. | Third Harmonic Bio[4] |

Experimental Protocols

The following are representative protocols for key assays used in the characterization of c-Kit inhibitors like this compound.

Biochemical c-Kit Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the c-Kit kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human c-Kit kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white assay plates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer.

-

In a 384-well plate, add the c-Kit enzyme, the peptide substrate, and the diluted this compound or DMSO vehicle control.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for c-Kit.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of c-Kit activity for each concentration of this compound compared to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based c-Kit Proliferation Assay

Objective: To assess the ability of this compound to inhibit SCF-dependent proliferation of a c-Kit-expressing cell line.

Methodology:

-

Reagents and Materials:

-

Human mast cell line expressing wild-type c-Kit (e.g., HMC-1) or a Ba/F3 cell line engineered to express c-Kit.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human Stem Cell Factor (SCF)

-

This compound (serially diluted in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear bottom white assay plates

-

-

Procedure:

-

Seed the c-Kit expressing cells in 96-well plates in a low-serum medium and starve overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control for 1-2 hours.

-

Stimulate the cells with a predetermined optimal concentration of SCF. Include control wells with no SCF stimulation.

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no SCF) from all wells.

-

Calculate the percent inhibition of SCF-induced proliferation for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

-

Representative Drug Development Workflow

The discovery and development of a selective kinase inhibitor like this compound follows a multi-stage process, from initial target identification to clinical trials.

Conclusion

This compound is a promising, next-generation selective c-Kit inhibitor with a favorable pharmacokinetic and safety profile observed in early clinical development. Its mechanism of action, targeting the master regulator of mast cell function, provides a strong rationale for its investigation in a range of mast cell-driven inflammatory diseases. Further clinical studies are anticipated to elucidate the full therapeutic potential of this compound. This technical guide serves as a valuable resource for the scientific community, providing a comprehensive overview of the current knowledge on this novel therapeutic agent.

References

Labuxtinib: A Technical Whitepaper on a Novel KIT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disambiguation Note: Publicly available information indicates that Labuxtinib is the proposed International Nonproprietary Name (INN) for the compound THB335, developed by Third Harmonic Bio. This document synthesizes the available technical data on THB335 to elaborate on the potential role of this compound as a therapeutic agent.

Executive Summary

This compound (THB335) is a potent, selective, and orally administered small molecule inhibitor of the tyrosine kinase receptor KIT. While initially described as an antineoplastic agent, its clinical development has primarily focused on mast cell-mediated inflammatory diseases, such as chronic spontaneous urticaria (CSU). The inhibition of KIT is a clinically validated antineoplastic strategy in specific malignancies where KIT signaling is a key driver of tumor growth and survival. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical rationale, and available clinical data, contextualizing its function as a KIT inhibitor with potential applications in oncology.

Introduction: The Role of KIT in Cellular Signaling

The proto-oncogene c-Kit encodes for the receptor tyrosine kinase KIT, a member of the platelet-derived growth factor receptor (PDGFR) family. Upon binding to its ligand, stem cell factor (SCF), KIT dimerizes, leading to autophosphorylation of tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and JAK/STAT pathways, which are crucial for cell proliferation, survival, differentiation, and migration. In the context of oncology, activating mutations in the KIT gene are well-established drivers in various cancers, most notably gastrointestinal stromal tumors (GIST), as well as in some cases of melanoma, acute myeloid leukemia (AML), and mast cell leukemia.

This compound (THB335): Preclinical Profile

This compound was developed as a next-generation KIT inhibitor following the discontinuation of a first-generation compound, THB001, due to hepatotoxicity.

Pharmacological Attributes:

-

Potency: this compound demonstrates nanomolar potency against wild-type KIT.

-

Selectivity: It exhibits a high degree of selectivity for KIT over other closely related kinases, such as PDGFR and colony-stimulating factor 1 receptor (CSF1R), as confirmed in biochemical and cell-line viability assays. This high selectivity is intended to minimize off-target toxicities.

-

Metabolic Profile: Structural modifications in this compound were designed to mitigate the risk of hepatotoxicity observed with its predecessor by avoiding the formation of reactive metabolites.

While specific preclinical data in cancer models for this compound are not publicly available, the rationale for its potential as an antineoplastic agent is based on its potent and selective inhibition of the KIT signaling pathway, a key oncogenic driver in certain cancers.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of KIT. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cells dependent on KIT signaling.

Caption: Mechanism of action of this compound on the KIT signaling pathway.

Clinical Development and Data

As of late 2025, the clinical development of this compound has been in the context of inflammatory diseases. A Phase 1 single and multiple ascending dose (SAD/MAD) study in healthy volunteers has been completed. The company, Third Harmonic Bio, has since announced a plan of liquidation and is seeking to sell the THB335 asset.

Experimental Protocol: Phase 1 Clinical Trial

The Phase 1 trial was a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy adult volunteers.

Caption: Workflow of the Phase 1 SAD/MAD clinical trial for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Note |

|---|---|---|

| Half-life (T½) | ~40 hours | Supports once-daily (QD) dosing.[1][2] |

| Dose Proportionality | Dose-dependent increases in exposure | Observed across all SAD and MAD cohorts.[3] |

| Food Effect | Mild positive food effect observed | Evaluated at the 21mg dose level.[3] |

Table 2: Pharmacodynamic Effects of this compound (14-Day MAD Cohorts)

| Dose Level (QD) | Mean Reduction in Serum Tryptase from Baseline (Day 15) | Note |

|---|---|---|

| 21mg - 205mg | 13% to 84% | Dose-dependent reductions observed.[3][4] |

| 41mg, 82mg, 164mg | Reached levels with potential clinical benefit for CSU | Trough plasma exposures exceeded the KIT IC90.[3] |

| 100mg | 85% | Mean plasma trough exposures exceeded the KIT IC90 by over six-fold. |

Table 3: Safety and Tolerability of this compound (14-Day MAD Cohorts)

| Adverse Event | Incidence | Severity | Note |

|---|---|---|---|

| Transaminase Elevations | Isolated, asymptomatic cases | - | Not deemed to be drug-related.[1] |

| Hair Color Change | Observed | Mild | Consistent with KIT biology and resolved post-treatment. |

| Hemoglobin Reduction | Observed | Mild to Moderate | Consistent with KIT biology and resolved post-treatment. |

| Neutrophil Reduction | Observed | Mild to Moderate | Consistent with KIT biology and resolved post-treatment. |

This compound's Role as a Potential Antineoplastic Agent

Although the clinical investigation of this compound has been for inflammatory conditions, its mechanism as a potent and selective KIT inhibitor provides a strong rationale for its potential use as an antineoplastic agent in specific oncological indications.

KIT as an Oncogenic Driver:

-

Gastrointestinal Stromal Tumors (GIST): Approximately 80% of GISTs harbor activating mutations in the KIT gene, making KIT inhibition a cornerstone of therapy.

-

Melanoma: A subset of melanomas, particularly those arising from mucosal, acral, or chronically sun-damaged skin, carry KIT mutations and can respond to KIT inhibitors.

-

Acute Myeloid Leukemia (AML): KIT mutations are found in a significant portion of core-binding factor AML cases and are associated with a higher risk of relapse.

-

Systemic Mastocytosis: This is a clonal mast cell neoplasm often driven by KIT mutations, most commonly D816V.

The high selectivity of this compound for KIT could offer a favorable therapeutic window, potentially minimizing off-target effects that can be dose-limiting with less selective tyrosine kinase inhibitors. If developed for oncology, its efficacy would be contingent on the specific KIT mutation profile of the tumor, as different mutations can confer varying degrees of sensitivity to KIT inhibitors.

Conclusion

This compound (THB335) is a potent and selective next-generation oral KIT inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile for once-daily dosing. While its clinical development to date has focused on mast cell-driven inflammatory diseases, its fundamental pharmacology as a KIT inhibitor provides a strong scientific basis for its potential role as an antineoplastic agent in cancers where KIT signaling is a primary oncogenic driver. Further preclinical studies in relevant cancer models and clinical trials in patient populations with KIT-mutant tumors would be necessary to fully elucidate its therapeutic potential in oncology. The future development of this compound will depend on the outcome of the sale of the asset by Third Harmonic Bio.

References

Labuxtinib: A Technical Overview of a Potent c-Kit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labuxtinib is a selective and potent small molecule inhibitor of the c-Kit receptor tyrosine kinase, a key driver in various oncogenic processes. This technical guide provides a comprehensive overview of the biochemical and cellular characteristics of this compound, with a focus on its molecular properties, mechanism of action, and methods for its preclinical evaluation. Detailed experimental protocols and visualizations of the associated signaling pathways are presented to facilitate further research and development.

Introduction

The receptor tyrosine kinase c-Kit (also known as CD117) and its ligand, stem cell factor (SCF), play a critical role in regulating normal cellular processes, including hematopoiesis, melanogenesis, and gametogenesis. However, aberrant c-Kit signaling, often due to gain-of-function mutations, is a well-established oncogenic driver in a variety of malignancies, most notably gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML). This compound has emerged as a targeted therapeutic agent designed to inhibit this dysregulated signaling.

Molecular Profile of this compound

A clear understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key molecular details of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 377.37 g/mol | |

| Chemical Formula | C₂₀H₁₆FN₅O₂ | |

| CAS Number | 1426449-01-5 | |

| Mechanism of Action | c-Kit Tyrosine Kinase Inhibitor |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the c-Kit receptor. Upon binding of its ligand, SCF, the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events that promote cell proliferation, survival, and differentiation.

This compound competitively binds to the ATP-binding pocket of the c-Kit kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively abrogates the downstream signaling cascade. The primary signaling pathways inhibited by this compound are depicted in the diagram below.

Quantitative Analysis of In Vitro Potency

The inhibitory activity of this compound against c-Kit has been quantified using cellular assays. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a drug.

| Target | Assay Type | Cell Line | IC50 (nM) | pIC50 | Reference(s) |

| c-Kit | Cell Proliferation | Mo7e | 20 | 7.7 |

Experimental Protocols

To facilitate the evaluation of this compound and other c-Kit inhibitors, a detailed protocol for a cell-based proliferation assay is provided below.

Cell Proliferation Assay (Mo7e)

Objective: To determine the IC50 value of this compound against SCF-dependent proliferation in a c-Kit-expressing cell line.

Materials:

-

Mo7e human megakaryoblastic leukemia cell line (expresses endogenous c-Kit)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human Stem Cell Factor (SCF)

-

This compound

-

384-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Luminometer or CCD camera-based plate reader

Methodology:

-

Cell Culture: Maintain Mo7e cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial three-fold dilutions of the test compound to achieve a final concentration range for the assay (e.g., starting from 10 µM).

-

Cell Seeding: Harvest and wash Mo7e cells to remove growth factors. Resuspend the cells in a serum-free medium and seed them into 384-well plates at a predetermined density.

-

Treatment: Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Stimulation: Add recombinant human SCF to all wells (except for negative controls) to stimulate c-Kit-dependent proliferation.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Convert luminescence readings to percentage inhibition relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase with a molecular weight of 377.37 g/mol . Its mechanism of action involves the direct inhibition of c-Kit autophosphorylation, leading to the suppression of downstream pro-proliferative and survival signaling pathways. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and development of this compound as a potential therapeutic agent for c-Kit-driven malignancies.

In-Depth Technical Guide to Labuxtinib (CAS: 1426449-01-5): A Selective c-KIT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labuxtinib, also known as THB335, is a potent and selective, orally bioavailable small molecule inhibitor of the c-KIT receptor tyrosine kinase. Developed by Third Harmonic Bio, this compound was engineered as a next-generation therapeutic candidate intended to address the safety limitations of earlier c-KIT inhibitors. This technical guide provides a comprehensive overview of the preclinical and early clinical data available for this compound, with a focus on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its characterization. While the developing company has ceased operations, the data presented here offer valuable insights for researchers in the field of oncology and inflammatory diseases.

Introduction

The c-KIT (CD117) receptor tyrosine kinase is a key driver in the pathophysiology of various malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis, as well as in mast cell-driven inflammatory diseases.[1][2] Ligand-induced or mutational activation of c-KIT triggers downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4]

This compound (CAS: 1426449-01-5) was developed as a highly selective inhibitor of c-KIT.[1] It is a follow-on compound to THB001, a first-generation inhibitor whose clinical development was halted due to hepatotoxicity.[1] this compound was structurally modified to mitigate this liver toxicity risk while retaining potent and selective c-KIT inhibition.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1426449-01-5 | PubChem |

| Molecular Formula | C₂₀H₁₆FN₅O₂ | PubChem |

| Molecular Weight | 377.37 g/mol | PubChem |

| IUPAC Name | N-(5-(5-((1R,2S)-2-fluorocyclopropyl)-1,2,4-oxadiazol-3-yl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide | PubChem |

Mechanism of Action and Preclinical Pharmacology

This compound is a potent inhibitor of the c-KIT receptor tyrosine kinase.[1] Preclinical data indicate that it exhibits nanomolar potency against c-KIT and a high degree of selectivity against closely related kinases such as platelet-derived growth factor receptor (PDGFR) and colony-stimulating factor 1 receptor (CSF-1R).[1]

Kinase Inhibition Profile

While a comprehensive kinase selectivity panel with specific IC50 values has not been publicly released, available information highlights the selectivity of this compound.

| Target | Activity | Source |

| c-KIT | pIC50 = 7.7 (IC50 = 20 nM) | IUPHAR/BPS Guide to PHARMACOLOGY |

| PDGFR | High Selectivity (Specific IC50 not available) | Third Harmonic Bio Press Release |

| CSF-1R | High Selectivity (Specific IC50 not available) | Third Harmonic Bio Press Release |

c-KIT Signaling Pathway Inhibition

This compound exerts its therapeutic effect by blocking the ATP-binding site of the c-KIT kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of the c-KIT signaling cascade leads to the inhibition of cell proliferation and survival in c-KIT-dependent cells.

Pharmacokinetics

A Phase 1 clinical trial in healthy volunteers provided key pharmacokinetic data for this compound.[4]

| Parameter | Value |

| Half-life (t½) | ~40 hours |

| Dosing Regimen | Once-daily (QD) |

The long half-life of approximately 40 hours supports a once-daily dosing regimen.[4]

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Phase 1 Study Design

-

Single Ascending Dose (SAD) Cohorts: Participants received a single oral dose of this compound.

-

Multiple Ascending Dose (MAD) Cohorts: Participants received once-daily oral doses of this compound for a specified duration.

Clinical Findings

The Phase 1 study demonstrated that this compound was generally well-tolerated. Dose-dependent reductions in serum tryptase, a biomarker of mast cell activation, were observed, indicating target engagement.[4]

Experimental Protocols

While detailed, step-by-step protocols for the specific assays used in the characterization of this compound are not publicly available, this section outlines the general methodologies for key experiments based on standard practices in the field.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-KIT and other kinases.

Methodology:

-

Reagents: Recombinant human c-KIT kinase, appropriate kinase buffer, ATP, substrate (e.g., poly(Glu,Tyr) 4:1), and this compound at various concentrations.

-

Procedure: a. The kinase, substrate, and varying concentrations of this compound are pre-incubated in a microplate well. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (e.g., 32P-ATP incorporation) or non-radiometric methods (e.g., ELISA-based with a phospho-specific antibody, or fluorescence polarization).

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of this compound on the proliferation of c-KIT-dependent cancer cell lines.

Methodology:

-

Cell Lines: c-KIT-dependent cell lines (e.g., GIST-T1, Kasumi-1).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound or vehicle control. c. After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of this compound. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Western Blotting for Signaling Pathway Analysis (General Protocol)

Objective: To evaluate the effect of this compound on the phosphorylation of c-KIT and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: c-KIT-dependent cells are treated with this compound for various times and at different concentrations. Cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of c-KIT, AKT, and ERK.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on pathway activation.

Conclusion

This compound (THB335) is a potent and selective c-KIT inhibitor that demonstrated a favorable safety and pharmacokinetic profile in a Phase 1 clinical trial. Its design as a second-generation inhibitor successfully addressed the hepatotoxicity concerns of its predecessor. Although the development of this compound has been discontinued due to the dissolution of Third Harmonic Bio, the available preclinical and clinical data provide a valuable resource for the scientific community. The information and methodologies outlined in this guide can inform the future development of targeted therapies for c-KIT-driven cancers and inflammatory diseases.

References

An In-Depth Technical Guide to the Biological Activities and Pathways of Labuxtinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labuxtinib, also known as THB335, is a potent and selective small molecule inhibitor of the c-Kit receptor tyrosine kinase. This technical guide provides a comprehensive overview of the biological activities and associated signaling pathways of this compound. It is designed to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of kinase inhibitors and their therapeutic applications. This document details the mechanism of action, quantitative data on its inhibitory activity, and methodologies for key experimental procedures. Furthermore, it includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's molecular interactions and cellular effects.

Introduction

This compound is a next-generation, orally bioavailable tyrosine kinase inhibitor developed by Third Harmonic Bio.[1][2] It is designed to be a highly selective and potent inhibitor of the c-Kit receptor.[1][2] The c-Kit receptor, a member of the type III receptor tyrosine kinase family, plays a crucial role in the survival, proliferation, and differentiation of various cell types, including hematopoietic stem cells, mast cells, and melanocytes. Dysregulation of c-Kit signaling, through mutations or overexpression, is a known driver in several oncogenic and inflammatory conditions. This compound's predecessor, THB001, also a c-Kit inhibitor, showed evidence of clinical benefit but was discontinued due to observations of hepatotoxicity.[2] this compound was subsequently developed with structural modifications intended to mitigate this risk while retaining the desired potency and selectivity.[1][2]

Mechanism of Action

This compound exerts its biological effects by targeting the ATP-binding pocket of the c-Kit receptor tyrosine kinase. By competitively inhibiting ATP binding, this compound prevents the autophosphorylation and subsequent activation of the c-Kit receptor. This blockade of c-Kit activation disrupts the downstream signaling cascades that are critical for cell survival and proliferation in c-Kit-dependent pathologies.

The c-Kit Signaling Pathway

The binding of the natural ligand, stem cell factor (SCF), to the extracellular domain of the c-Kit receptor induces receptor dimerization and a conformational change that activates its intracellular kinase domain. This leads to the autophosphorylation of specific tyrosine residues within the cytoplasmic domain of the receptor, creating docking sites for various downstream signaling proteins. The primary signaling pathways activated by c-Kit include:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

MAPK/ERK Pathway: This cascade is primarily involved in regulating cell proliferation, differentiation, and migration.

By inhibiting the initial autophosphorylation of c-Kit, this compound effectively abrogates the activation of these critical downstream pathways.

References

Preclinical Profile of Labuxtinib (THB335): An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labuxtinib, proposed as the International Nonproprietary Name (INN) for the compound THB335, is an orally administered, selective, small molecule inhibitor of the KIT tyrosine kinase.[1][2][3] Developed by Third Harmonic Bio, this compound has been investigated for its therapeutic potential in mast cell-mediated inflammatory diseases.[4] This technical guide provides a comprehensive summary of the available preclinical and early clinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile as derived from Phase 1 clinical studies in healthy volunteers. Due to the limited availability of public preclinical data from traditional animal models, this document places significant emphasis on the detailed findings from these initial human trials, which serve as a critical translational data set.

Mechanism of Action: Targeting the KIT Signaling Pathway

This compound is a potent inhibitor of the KIT receptor, a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and activation of mast cells.[4][5] By binding to the intracellular tyrosine kinase domain of KIT, this compound blocks the downstream signaling cascades that lead to mast cell activation and the subsequent release of inflammatory mediators.

The following diagram illustrates the simplified KIT signaling pathway and the inhibitory action of this compound.

Preclinical and Phase 1 Clinical Data

While detailed preclinical studies in animal models are not extensively published, the Phase 1 clinical trials in healthy volunteers provide valuable insights into the profile of this compound.

Table 1: Summary of Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies[6]

| Study Design | Population | Dose Levels Evaluated | Key Objectives |

| Single Ascending Dose (SAD) | Healthy Volunteers (n=48) | 21 mg, 41 mg, 82 mg, 164 mg, 205 mg | Safety, Tolerability, Pharmacokinetics |

| Multiple Ascending Dose (MAD) | Healthy Volunteers (n=32) | 21 mg, 41 mg, 82 mg, 205 mg (once daily for 14 days) | Safety, Tolerability, Pharmacokinetics, Pharmacodynamics (Tryptase Reduction) |

Experimental Protocol: Phase 1 SAD/MAD Study

The experimental workflow for a typical Phase 1 study, as conducted for this compound, is outlined below.

Pharmacokinetics

Pharmacokinetic analyses from the Phase 1 studies revealed key characteristics of this compound.

Table 2: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers[6][7][8]

| Parameter | Finding | Implication |

| Half-life (t½) | Approximately 40 hours | Supports once-daily dosing regimen.[6][7][8] |

| Exposure | Dose-dependent increases observed across all SAD and MAD cohorts.[6] | Predictable pharmacokinetic profile with increasing doses. |

| Food Effect | A mild positive food effect was observed at the 21 mg dose level.[6] | Administration with food may slightly increase exposure. |

| Metabolism | Clinical metabolic profile is consistent with the nonclinical profile, with no evidence of reactive intermediates.[6][9] | Potentially lower risk of metabolism-related toxicity. |

Pharmacodynamics

The pharmacodynamic activity of this compound was assessed by measuring the reduction in serum tryptase, a biomarker of mast cell activation.

Table 3: Summary of this compound Pharmacodynamic Effects in Healthy Volunteers[6][10][11]

| Biomarker | Dose Cohorts (MAD) | Mean Reduction from Baseline (Day 15) |

| Serum Tryptase | 21 mg, 41 mg, 82 mg, 205 mg | Ranged from 13% to 84% in a dose-dependent manner.[6][10] |

| Serum Tryptase | 100 mg (new capsule formulation) | 85% reduction.[11] |

Safety and Tolerability

This compound was generally reported to be safe and well-tolerated in Phase 1 clinical trials.

Table 4: Summary of Safety Findings for this compound in Healthy Volunteers[5][6][7]

| Adverse Event Profile | Details |

| General Tolerability | Generally safe and well-tolerated in SAD cohorts.[5] |

| Dose-Dependent Adverse Events | Hair color change, and reductions in hemoglobin and neutrophil counts were observed in MAD cohorts, consistent with KIT biology. These events were largely dose-dependent and resolved during the follow-up period.[6] |

| Transaminase Elevations | Isolated, transient, and asymptomatic transaminase elevations were observed in a few subjects in the MAD cohorts, including in subjects who received a placebo. These were not considered to be drug-related by the investigators.[5][10] |

Conclusion

The available data, primarily from Phase 1 clinical studies, indicate that this compound (THB335) is a potent and selective oral KIT inhibitor with a pharmacokinetic profile supportive of once-daily dosing. The dose-dependent reduction in serum tryptase provides evidence of target engagement and pharmacodynamic activity. The safety profile observed in healthy volunteers appears manageable, with on-target effects consistent with KIT inhibition. While the lack of extensive public preclinical data from animal models is a limitation, the early human data provide a strong foundation for its potential therapeutic application in mast cell-driven diseases. Further clinical development will be necessary to fully elucidate the efficacy and safety of this compound in patient populations. As of early 2025, Third Harmonic Bio has announced plans to liquidate and sell the THB335 asset, the future development of which will depend on a potential acquirer.[5][11]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Third Harmonic Bio Announces Phase 1 Clinical Results for THB335 and Provides Corporate Strategic Update - BioSpace [biospace.com]

- 7. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 8. Third Harmonic Bio Advances THB335 Toward Phase 2 With Phase 1 Data In Chronic Urticaria | Nasdaq [nasdaq.com]

- 9. Third Harmonic Bio Announces Phase 1 Clinical Results for [globenewswire.com]

- 10. THRD: Phase 1 Success for THB335 in CSU Treatment, Strategic Review Announced | THRD Stock News [stocktitan.net]

- 11. Third Harmonic Bio To Dissolve; THB335 Shows Promise, Sale Process Now Underway | Nasdaq [nasdaq.com]

The Discovery and Development of Labuxtinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labuxtinib (THB335) is a potent and selective second-generation oral small molecule inhibitor of the KIT receptor tyrosine kinase, currently under clinical development by Third Harmonic Bio.[1][2][3] It is being investigated for the treatment of mast cell-mediated inflammatory diseases, with an initial focus on chronic spontaneous urticaria (CSU).[3] this compound was designed to overcome the hepatotoxicity observed with its predecessor, THB001, through structural modifications that prevent the formation of a reactive metabolite.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Introduction: The Rationale for a Second-Generation KIT Inhibitor

The proto-oncogene c-Kit, a member of the type III receptor tyrosine kinase family, is a crucial regulator of mast cell survival, differentiation, and activation.[5] Dysregulation of the KIT signaling pathway is implicated in the pathophysiology of various mast cell-driven inflammatory diseases, including chronic urticaria.[6] Inhibition of KIT, therefore, presents a promising therapeutic strategy for these conditions.

Third Harmonic Bio's first-generation KIT inhibitor, THB001, demonstrated preliminary evidence of clinical benefit in a Phase 1b study in chronic inducible urticaria. However, the trial was discontinued due to observations of liver transaminitis.[7] In-depth studies identified a metabolic pathway leading to the formation of a reactive epoxide intermediate as the likely cause of the observed hepatotoxicity.[8] This led to the development of this compound (THB335), a next-generation inhibitor with structural modifications designed to block this metabolic pathway while retaining the high potency and selectivity of the parent compound.[4][8]

Mechanism of Action

This compound is a potent inhibitor of the wild-type KIT receptor tyrosine kinase.[9] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for mast cell function.

The c-Kit Signaling Pathway

The binding of stem cell factor (SCF) to the extracellular domain of KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which ultimately regulate cell proliferation, survival, and mediator release.

Caption: The c-Kit signaling pathway and the inhibitory action of this compound.

Preclinical Development

In Vitro Potency and Selectivity

This compound has demonstrated nanomolar potency against the wild-type KIT kinase in biochemical assays.[4] Importantly, it exhibits a high degree of selectivity against closely related kinases, including platelet-derived growth factor receptor (PDGFR) and colony-stimulating factor 1 receptor (CSF-1R), which is confirmed in cell-line viability assays.[3] This selectivity profile is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: Preclinical Profile of this compound

| Parameter | Result | Reference |

| Potency against KIT | Nanomolar | [4] |

| Selectivity | High degree of selectivity against PDGFR and CSF-1R | [3] |

| Oral Bioavailability | High | [3] |

| Metabolic Stability | High | [3] |

| Half-life | Long circulating half-life | [3] |

| CNS Penetrance | Decreased compared to THB001 | [3] |

| Reactive Metabolite Formation | No evidence of formation | [4] |

Pharmacokinetics and Metabolism

Preclinical studies have shown that this compound possesses high oral bioavailability and metabolic stability.[3] It has a favorable pharmacokinetic profile with a long circulating half-life, supporting the potential for once-daily dosing.[3] A key feature of this compound is its improved peripheral restriction, resulting in decreased central nervous system (CNS) penetrance compared to THB001.[3] Furthermore, in vitro studies have shown no evidence of the reactive metabolite formation that was observed with THB001.[4]

Clinical Development

This compound is currently being evaluated in clinical trials for the treatment of chronic spontaneous urticaria.

Phase 1 Clinical Trial

A Phase 1 single and multiple ascending dose (SAD/MAD) clinical trial was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Table 2: Summary of Phase 1 Clinical Trial Results for this compound (THB335)

| Parameter | Result | Reference |

| Half-life | Approximately 40 hours | [10][11] |

| Dosing Regimen | Supports once-daily (QD) dosing | [10][11] |

| Pharmacodynamics | Dose-dependent reductions in serum tryptase (13% to 84% at Day 15 in MAD cohorts) | [7][10] |

| Safety and Tolerability | Generally safe and well-tolerated. Dose-dependent adverse events included hair color change, and reductions in hemoglobin and neutrophil counts, which resolved post-treatment. Isolated, transient asymptomatic transaminase elevations were observed in a small number of subjects (including placebo) and were not deemed related to the drug. | [10][12] |

The trial demonstrated a half-life of approximately 40 hours, supporting a once-daily dosing regimen.[10][11] Dose-dependent reductions in serum tryptase, a biomarker of mast cell activation, were observed, with mean reductions from baseline ranging from 13% to 84% at Day 15 in the MAD cohorts.[7][10] The 41 mg, 82 mg, and 164 mg dose cohorts all achieved serum tryptase reduction levels believed to have the potential for clinical benefit in CSU.[7] More recent data from an additional 14-day MAD cohort using a new 100mg capsule formulation showed an 85% reduction in serum tryptase, with plasma exposures exceeding six times the IC90 of KIT.[9]

This compound was generally safe and well-tolerated.[10] Observed adverse events consistent with KIT biology, such as hair color change and dose-dependent reductions in hemoglobin and neutrophil counts, were reversible upon cessation of treatment.[12] Isolated, transient, and asymptomatic elevations in liver transaminases were observed in a few subjects, including those on placebo, and were not considered to be related to this compound.[10]

Planned Phase 2 Clinical Trial

Based on the positive Phase 1 data, Third Harmonic Bio is preparing for a Phase 2 clinical trial of this compound in patients with chronic spontaneous urticaria.[10]

Caption: The developmental workflow of this compound.

Experimental Protocols

c-Kit Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human c-Kit kinase

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

-

ATP solution

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound (or other test inhibitors) serially diluted in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well low-volume plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µl of the diluted inhibitor or a DMSO control.

-

Add 2 µl of c-Kit enzyme solution.

-

Add 2 µl of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mo7e Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.

Materials:

-

Mo7e cells (human megakaryoblastic leukemia cell line)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and granulocyte-macrophage colony-stimulating factor (GM-CSF) or stem cell factor (SCF)

-

This compound (or other test compounds)

-

CellTiter-Glo® Reagent

-

96-well opaque-walled plates

-

Luminometer

Procedure:

-

Culture Mo7e cells in complete medium.

-

Prior to the assay, wash the cells and resuspend them in a low-serum medium without growth factors to induce quiescence.

-

Seed the cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of this compound or a vehicle control to the wells.

-

Stimulate the cells with a predetermined concentration of SCF to induce proliferation.

-

Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine the effect of this compound on cell proliferation by comparing the luminescence of treated cells to that of the vehicle control.

Conclusion

This compound is a promising second-generation KIT inhibitor with a well-defined mechanism of action and a favorable preclinical and early clinical profile. Its design successfully addresses the hepatotoxicity concerns associated with its predecessor, THB001. The potent and selective inhibition of KIT, coupled with a pharmacokinetic profile suitable for once-daily oral administration, positions this compound as a potentially valuable therapeutic option for patients with chronic spontaneous urticaria and other mast cell-mediated inflammatory diseases. The upcoming Phase 2 clinical trial will be crucial in further evaluating its efficacy and safety in the target patient population.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Third Harmonic Bio announces next-generation oral KIT inhibitor for inflammatory diseases | BioWorld [bioworld.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of KIT for chronic urticaria: a status update on drugs in early clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. sec.gov [sec.gov]

- 9. Third Harmonic Bio To Dissolve; THB335 Shows Promise, Sale Process Now Underway | Nasdaq [nasdaq.com]

- 10. Third Harmonic Bio Announces Phase 1 Clinical Results for THB335 and Provides Corporate Strategic Update - BioSpace [biospace.com]

- 11. THRD: Phase 1 Success for THB335 in CSU Treatment, Strategic Review Announced | THRD Stock News [stocktitan.net]

- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Unveiling the Cellular Targets of Labuxtinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labuxtinib, a potent and selective tyrosine kinase inhibitor, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets, with a primary focus on its potent inhibitory activity against the KIT proto-oncogene, receptor tyrosine kinase (c-Kit). We present available quantitative data on its target affinity, detail the experimental methodologies used for its characterization, and visualize the pertinent signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study and application of this compound and other kinase inhibitors.

Introduction

This compound is a small molecule inhibitor belonging to the class of tyrosine kinase inhibitors.[1] It has been identified as the International Nonproprietary Name (INN) for THB335, a clinical-stage oral KIT inhibitor developed by Third Harmonic Bio.[2][3][4] The primary therapeutic rationale for this compound is the inhibition of mast cell activation through the potent and selective targeting of c-Kit, a receptor tyrosine kinase crucial for mast cell survival, differentiation, and degranulation.[2][4][5] Dysregulation of c-Kit signaling is implicated in a variety of mast cell-mediated inflammatory diseases and certain cancers.[6]

Primary Cellular Target: KIT Proto-Oncogene, Receptor Tyrosine Kinase (c-Kit)

The principal cellular target of this compound is the c-Kit receptor tyrosine kinase.[7][8][9] c-Kit is a member of the type III receptor tyrosine kinase family and plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation.[10]

Quantitative Analysis of this compound's Potency against c-Kit

The inhibitory activity of this compound against c-Kit has been quantified using cell-based assays. The following table summarizes the available data.

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| KIT proto-oncogene, receptor tyrosine kinase (c-Kit) | Cell Proliferation Assay | Mo7e | pIC50 | 7.24 | [11] |

| KIT proto-oncogene, receptor tyrosine kinase (c-Kit) | Cell Proliferation Assay | Mo7e | IC50 | 58 nM | [11] |

Experimental Protocols

Cell Proliferation Assay for c-Kit Inhibition

The potency of this compound against c-Kit was determined using a cell proliferation assay with the human Mo7e cell line, which endogenously expresses c-Kit.[11]

Objective: To measure the concentration of this compound required to inhibit 50% of SCF-dependent cell proliferation (IC50).

Materials:

-

Human Mo7e cells

-

Recombinant human Stem Cell Factor (SCF)

-

This compound (or test compounds)

-

384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

CLIPR CCD camera (Molecular Devices) or similar luminescence plate reader

-

Standard cell culture medium and reagents

-

37°C incubator with 5% CO2

Procedure:

-

Cell Seeding: Mo7e cells are seeded into 384-well plates.

-

Compound Preparation: this compound is serially diluted (three-fold dilutions) to create a range of concentrations, with a maximum concentration (Cmax) of 10 µM.[11]

-

Treatment: The diluted this compound is added to the wells containing the Mo7e cells.

-

Stimulation: The cells are stimulated with recombinant human SCF to induce proliferation.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

-

Viability Measurement: After the incubation period, 25 µL of CellTiter-Glo® reagent is added to each well.[11]

-

Data Acquisition: The luminescence, which is proportional to the number of viable cells, is measured using a CLIPR CCD camera or a luminescence plate reader.[11]

-

Data Analysis: The luminescence data is plotted against the Log of the inhibitor concentration to generate a dose-response curve. The IC50 value is calculated from this curve.

Broader Target Profiling Methodologies

While c-Kit is the established primary target of this compound, a comprehensive understanding of a kinase inhibitor's selectivity is crucial for predicting its therapeutic window and potential off-target effects. Methodologies such as kinome scanning and chemical proteomics are employed for this purpose. Although specific data for this compound from these assays is not publicly available, the following sections describe the principles of these powerful techniques.

Kinome Profiling

Kinome profiling provides a broad assessment of a compound's interaction with a large panel of kinases. This is often performed using competition binding assays.

Principle: A test compound is screened at a fixed concentration against a large panel of purified kinases. The ability of the compound to displace a known, tagged ligand from the kinase's active site is measured. The results are typically reported as the percentage of remaining bound ligand, which is inversely proportional to the test compound's binding affinity. This approach allows for a rapid and broad assessment of selectivity.

Chemical Proteomics

Chemical proteomics approaches aim to identify the cellular targets of a small molecule inhibitor directly from complex biological samples like cell lysates.

Principle: A common method involves immobilizing the kinase inhibitor on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized inhibitor are captured. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. This technique can reveal both expected and unexpected protein targets in a more physiological context.

Signaling Pathway of the Primary Target: c-Kit

This compound exerts its therapeutic effect by inhibiting the signaling cascade downstream of the c-Kit receptor.

Description: The binding of Stem Cell Factor (SCF) to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. These pathways collectively promote cell proliferation, survival, and differentiation. This compound, by binding to the ATP-binding pocket of c-Kit's kinase domain, prevents this autophosphorylation and subsequent downstream signaling.

References

- 1. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. THB-335 by Third Harmonic Bio for Chronic Urticaria Or Hives: Likelihood of Approval [pharmaceutical-technology.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | c-Kit inhibitor | Probechem Biochemicals [probechem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Initial In Vitro Studies of Labuxtinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labuxtinib is an investigational small molecule inhibitor targeting the c-Kit receptor tyrosine kinase.[1] As a member of the tyrosine kinase inhibitor (TKI) class of targeted therapies, this compound holds potential for the treatment of various malignancies and disorders driven by aberrant c-Kit signaling. This technical guide provides a comprehensive overview of the initial in vitro evaluation of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways and workflows. Due to the limited availability of public data on this compound, this guide also incorporates information on its precursor compound, THB001, and presents standardized protocols for the evaluation of c-Kit inhibitors.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Kit receptor tyrosine kinase. By binding to the ATP-binding pocket of the c-Kit kinase domain, this compound prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling substrates. This blockade of phosphorylation inhibits the activation of multiple signal transduction pathways that, when dysregulated, contribute to cell proliferation, survival, and migration.

Data Presentation

The following tables summarize the available quantitative data from initial in vitro studies of this compound and its precursor, THB001.

Table 1: In Vitro Potency of this compound and Precursor THB001

| Compound | Assay Type | Cell Line | Target | Parameter | Value |

| This compound | Cell Proliferation | Mo7e (human megakaryoblastic leukemia) | c-Kit | IC50 | 20 nM, 58 nM |

| THB001 | Cell-based Kinase Assay | Ba/F3 (murine pro-B) | c-Kit | IC50 | 20 nM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

This compound targets the c-Kit signaling pathway. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the RAS/MAPK pathway, which is crucial for cell proliferation, the PI3K/AKT pathway, a key regulator of cell survival and apoptosis resistance, and the JAK/STAT pathway, which is also involved in proliferation and survival.

Caption: c-Kit signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound and similar c-Kit inhibitors are provided below.

c-Kit Kinase Activity Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the c-Kit kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing recombinant human c-Kit kinase, a specific peptide substrate, and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

-

Compound Addition: this compound is serially diluted and added to the reaction mixture. A DMSO control (vehicle) is also included.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. A common method is the use of an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a byproduct of the kinase reaction. This is achieved by converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Caption: Workflow for an in vitro c-Kit kinase activity assay.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cells that are dependent on c-Kit signaling.

Methodology:

-

Cell Seeding: Mo7e cells, which endogenously express c-Kit, are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in a suitable culture medium.

-

Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (DMSO) is included.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Caption: Workflow for a cell proliferation assay (MTT).

Apoptosis Assay

This assay is used to determine if the growth inhibitory effects of this compound are due to the induction of programmed cell death (apoptosis).

Methodology:

-

Cell Treatment: Cells are seeded in culture plates and treated with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.

-

Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: The data is analyzed to distinguish between different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). The percentage of cells in each quadrant is quantified.

Caption: Workflow for an apoptosis assay using flow cytometry.

Conclusion

The initial in vitro data for this compound and its precursor, THB001, demonstrate potent and selective inhibition of the c-Kit receptor tyrosine kinase. The methodologies outlined in this guide provide a framework for the comprehensive preclinical evaluation of this compound's mechanism of action and cellular effects. Further studies are warranted to fully elucidate the therapeutic potential of this compound in c-Kit-driven diseases.

References

Methodological & Application

Application Notes and Protocols for Labuxtinib In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of Labuxtinib, a potent and selective tyrosine kinase inhibitor of c-Kit. The following sections offer step-by-step methodologies for assessing its biochemical and cellular effects, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting the c-Kit receptor tyrosine kinase.[1][2] Dysregulation of c-Kit signaling, through overexpression or activating mutations, is a key driver in various cancers, including gastrointestinal stromal tumors (GIST) and certain types of leukemia. This compound's mechanism of action involves the inhibition of c-Kit autophosphorylation and the subsequent blockade of downstream signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in c-Kit-dependent cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in a c-Kit-Dependent Cell Line

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Cell Proliferation | Mo7e (human megakaryoblastic leukemia) | IC50 | 20 | [3] |

| Cell Proliferation | Mo7e (human megakaryoblastic leukemia) | IC50 | 58 | [3] |

Note: The variation in IC50 values may be attributed to different experimental conditions or assay formats.

Signaling Pathway and Experimental Workflow Diagrams

c-Kit Signaling Pathway

The following diagram illustrates the c-Kit signaling cascade and the point of inhibition by this compound. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, activating downstream pathways such as the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound inhibits the initial autophosphorylation of c-Kit, thereby blocking these downstream signals.

Caption: c-Kit signaling pathway and this compound's point of inhibition.

Experimental Workflow for In Vitro Characterization of this compound

This diagram outlines the typical experimental workflow for the in vitro evaluation of a kinase inhibitor like this compound.

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

Biochemical c-Kit Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Kit kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Materials:

-

Recombinant human c-Kit kinase

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 10 µL of a solution containing the c-Kit enzyme and substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for c-Kit.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. This is a common method to determine the IC50 of a compound in a cellular context.

Materials:

-

c-Kit dependent cell line (e.g., Mo7e)

-

Cell culture medium (e.g., RPMI-1640 with appropriate supplements)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque-walled 96- or 384-well cell culture plates

-

Plate reader with luminescence detection

Procedure:

-

Cell Seeding: Seed the Mo7e cells in the white-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Compound Addition: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of c-Kit Signaling

Western blotting is used to detect changes in the phosphorylation status of c-Kit and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement and mechanism of action in a cellular context.

Materials:

-

c-Kit dependent cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-c-Kit, anti-total-c-Kit, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-